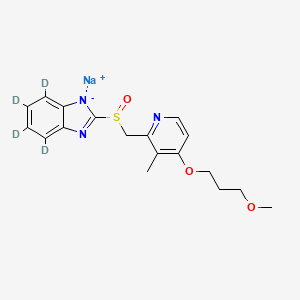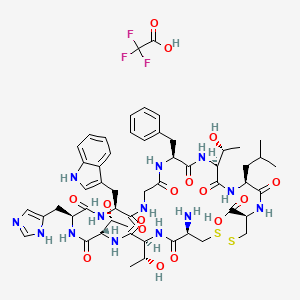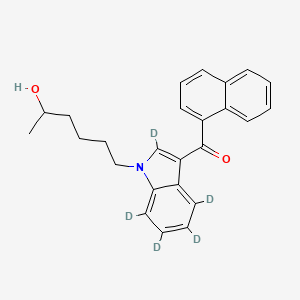
2-(Dimethylamino)-1-(4-ethylphenyl)propan-1-onehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-1-(4-ethylphenyl)propan-1-onehydrochloride is an organic compound that belongs to the class of ketones It is characterized by the presence of a dimethylamino group and an ethyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1-(4-ethylphenyl)propan-1-onehydrochloride typically involves the reaction of 4-ethylbenzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like sodium borohydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)-1-(4-ethylphenyl)propan-1-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-1-(4-ethylphenyl)propan-1-onehydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-1-(4-ethylphenyl)propan-1-onehydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations, resulting in active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylamino)-1-phenylpropan-1-onehydrochloride
- 2-(Dimethylamino)-1-(4-methylphenyl)propan-1-onehydrochloride
- 2-(Dimethylamino)-1-(4-chlorophenyl)propan-1-onehydrochloride
Uniqueness
2-(Dimethylamino)-1-(4-ethylphenyl)propan-1-onehydrochloride is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Propiedades
Número CAS |
2702382-98-5 |
|---|---|
Fórmula molecular |
C13H20ClNO |
Peso molecular |
241.76 g/mol |
Nombre IUPAC |
2-(dimethylamino)-1-(4-ethylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-5-11-6-8-12(9-7-11)13(15)10(2)14(3)4;/h6-10H,5H2,1-4H3;1H |
Clave InChI |
XPMFCKHKLXXVQI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)C(C)N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


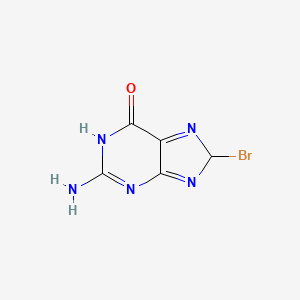

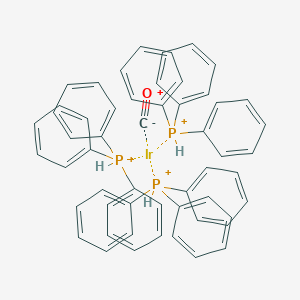
![Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12350680.png)

![N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12350698.png)
![3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12350701.png)
![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12350716.png)

